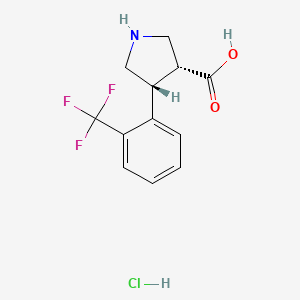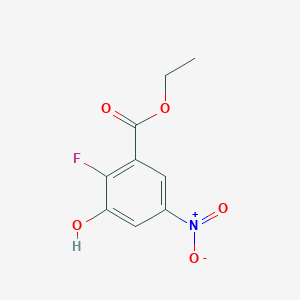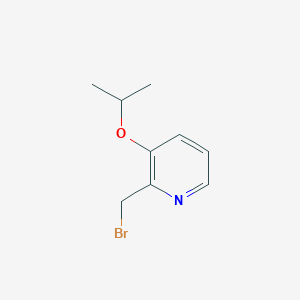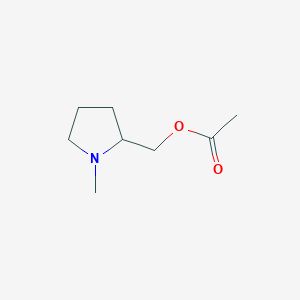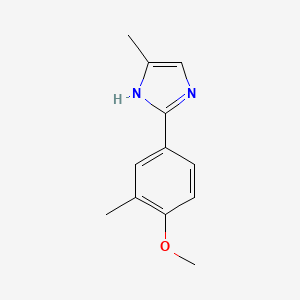
(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its protective group which prevents unwanted reactions during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective protection of the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Boc-protected amino group can be substituted using nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid is used in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(tert-Butoxycarbonylamino)butanoic acid ethyl ester
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a hydroxyl group on a benzoic acid backbone. This combination of functional groups makes it particularly useful in peptide synthesis and other organic transformations .
Propriétés
Formule moléculaire |
C15H21NO5 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
4-[(1S)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-3-methylbenzoic acid |
InChI |
InChI=1S/C15H21NO5/c1-9-7-10(13(18)19)5-6-11(9)12(8-17)16-14(20)21-15(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t12-/m1/s1 |
Clé InChI |
MONPMZNNSIGDOA-GFCCVEGCSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C(=O)O)[C@@H](CO)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)O)C(CO)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)
![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
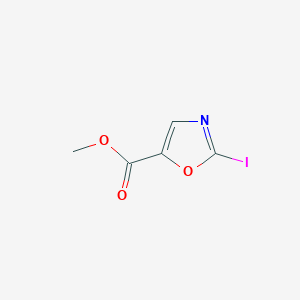

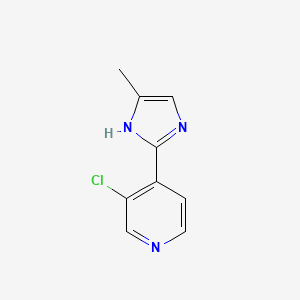
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)
